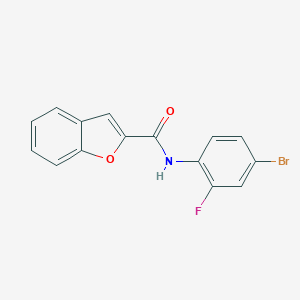![molecular formula C19H19F4N3O4S B250813 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250813.png)
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is commonly referred to as TFB or TFB-MP.
Mécanisme D'action
The mechanism of action of TFB is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer cells, TFB has been shown to inhibit the activity of the protein kinase B/Akt pathway, which is involved in cell survival and proliferation. In dopamine receptors, TFB has been shown to bind to the receptor and inhibit its activity, leading to a decrease in dopamine signaling.
Biochemical and Physiological Effects:
TFB has been shown to have various biochemical and physiological effects in the body. In cancer cells, TFB has been shown to induce apoptosis, or programmed cell death, which can lead to the death of cancer cells. In dopamine receptors, TFB has been shown to decrease dopamine signaling, which can lead to a decrease in dopamine-related behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
TFB has several advantages for use in lab experiments, including its high potency and specificity for its target proteins and receptors. However, TFB also has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of TFB, including the development of new drugs based on its structure, the investigation of its potential use as a probe for imaging dopamine receptors, and the further study of its mechanism of action in cancer cells and dopamine receptors. Additionally, further studies are needed to fully understand the potential advantages and limitations of TFB for use in lab experiments.
Méthodes De Synthèse
The synthesis of TFB involves several steps, including the reaction of 4-aminobenzonitrile with 4-(methylsulfonyl)piperazine, followed by the reaction of the resulting compound with 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
TFB has been studied extensively for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, TFB has been shown to inhibit the growth of various cancer cells, including breast, lung, and ovarian cancer cells. In neuroscience, TFB has been studied for its potential use as a probe for imaging dopamine receptors. In drug discovery, TFB has been used as a lead compound for the development of new drugs.
Propriétés
Formule moléculaire |
C19H19F4N3O4S |
|---|---|
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H19F4N3O4S/c1-30-18-16(22)14(20)13(15(21)17(18)23)19(27)24-11-3-5-12(6-4-11)25-7-9-26(10-8-25)31(2,28)29/h3-6H,7-10H2,1-2H3,(H,24,27) |
Clé InChI |
QDBHYARFYBHNTA-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)F)F |
SMILES canonique |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)






![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)

![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,5-dimethoxybenzamide](/img/structure/B250753.png)
